molecular formula C23H16Cl2N2O2 B272172 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No. B272172
M. Wt: 423.3 g/mol
InChI Key: XRIXWQUXAASILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as CK2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor exerts its anticancer effects by inhibiting the activity of this compound. This compound is a serine/threonine protein kinase that phosphorylates a wide range of substrates that are involved in various cellular processes. This compound is overexpressed in many cancer cells, leading to increased cell proliferation, survival, and resistance to chemotherapy. This compound inhibitor binds to the ATP-binding site of this compound, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in cancer cells through the activation of caspase-3, -8, and -9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This compound inhibitor has been shown to inhibit tumor growth in animal models of cancer, including breast, lung, and prostate cancer. It also sensitizes cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor is its high specificity for this compound, which reduces the risk of off-target effects. It also has a relatively low toxicity profile, making it a safe compound for in vitro and in vivo experiments. However, this compound inhibitor has limited solubility in water, which can affect its bioavailability and potency. It also has a short half-life, which may require frequent dosing in animal models.

Future Directions

For 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor research include the development of more potent and selective this compound inhibitors, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other anticancer agents. The development of this compound inhibitor as a diagnostic tool for cancer is also an area of interest, as this compound is overexpressed in many cancer cells and can serve as a biomarker for cancer diagnosis and prognosis.

Synthesis Methods

The synthesis of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor involves the reaction of 2,4-dichlorobenzylamine with indole-3-carboxaldehyde in the presence of ethanol and acetic acid. The resulting product is then subjected to a series of purification steps to obtain the final product. The yield of the synthesis method is approximately 60%, and the purity of the product is determined to be greater than 98% through HPLC analysis.

Scientific Research Applications

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of this compound, a protein kinase that is overexpressed in many cancer cells. This compound plays a crucial role in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. This compound inhibitor has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.

properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C23H16Cl2N2O2/c24-15-10-9-14(19(25)11-15)13-27-21-8-4-2-6-17(21)23(29,22(27)28)18-12-26-20-7-3-1-5-16(18)20/h1-12,26,29H,13H2

InChI Key

XRIXWQUXAASILV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O

Origin of Product

United States

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